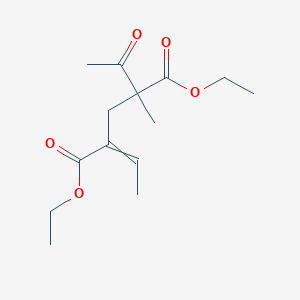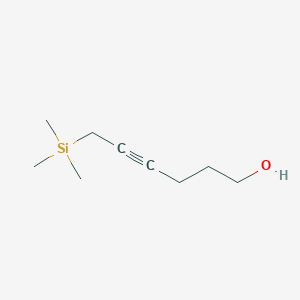
6-(Trimethylsilyl)hex-4-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trimethylsilyl)hex-4-yn-1-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hexynol backbone. This compound is notable for its unique structural features, which include a triple bond and a hydroxyl group, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trimethylsilyl)hex-4-yn-1-ol typically involves the silylation of alkynes. One common method is the tetramethylammonium pivalate (TMAP)-catalyzed silylation of terminal alkynes. The reaction conditions often include the use of hexane as a solvent and drying agents like Na2SO4 to obtain the pure product .
Industrial Production Methods: Industrial production of this compound may involve large-scale silylation processes using similar catalysts and solvents. The product is usually purified through distillation or crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 6-(Trimethylsilyl)hex-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or Lindlar’s catalyst are employed.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) are used to remove the trimethylsilyl group.
Major Products: The major products formed from these reactions include aldehydes, ketones, alkenes, and substituted alkynes, depending on the reaction conditions and reagents used .
Scientific Research Applications
6-(Trimethylsilyl)hex-4-yn-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Trimethylsilyl)hex-4-yn-1-ol involves its interaction with molecular targets such as enzymes. For instance, alkynol natural products, including this compound, can irreversibly bind to the active site of enzymes like ALDH2 (Aldehyde dehydrogenase 2) through covalent alkylation. This binding impairs the detoxification of reactive aldehydes and limits oxidative stress response, crucial pathways for cellular viability .
Comparison with Similar Compounds
Falcarinol: A natural product with anti-cancer activity found in vegetables like carrots and parsley.
Stipudiol: Another alkynol with similar biological activities.
Comparison: 6-(Trimethylsilyl)hex-4-yn-1-ol is unique due to its synthetic versatility and the presence of a trimethylsilyl group, which enhances its stability and reactivity compared to natural alkynols like falcarinol and stipudiol .
Properties
CAS No. |
76711-41-6 |
|---|---|
Molecular Formula |
C9H18OSi |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
6-trimethylsilylhex-4-yn-1-ol |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4,6,8-9H2,1-3H3 |
InChI Key |
YXDDNJLNHZJWNG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC#CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)
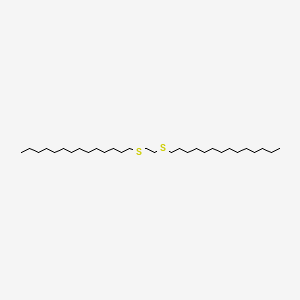

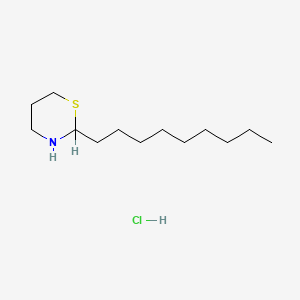

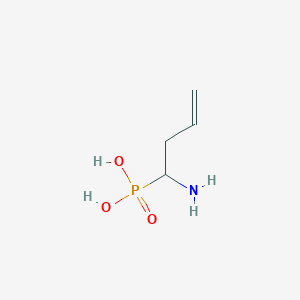


![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)

